6-Methyl-2,3-dihydrofuro[2,3-b]pyridine
Description
Properties
IUPAC Name |
6-methyl-2,3-dihydrofuro[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-2-3-7-4-5-10-8(7)9-6/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVHESUHJNZEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCO2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of the Pyridine Ring
Introducing the methyl group at position 6 typically requires post-cyclization modification. For example, 6-chloro-2,3-dihydrofuro[2,3-b]pyridine serves as a versatile intermediate for cross-coupling reactions. While the cited patents focus on cyanation (via Pd-catalyzed coupling with potassium ferrocyanide), analogous Suzuki-Miyaura coupling with methylboronic acid represents a plausible route to the 6-methyl derivative.
Hypothetical Protocol
-
Substrate: 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine (1.0 equiv).
-
Catalyst: Pd(PPh₃)₄ (0.05 equiv).
-
Reagent: Methylboronic acid (1.2 equiv).
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane/H₂O (4:1).
-
Conditions: 90°C, 12 h (anticipated yield: 60–75% based on analogous transformations).
Transition-Metal-Catalyzed Ketone Formation and Reduction
Grignard Addition to Cyano Intermediates
An alternative pathway involves the conversion of 2,3-dihydrofuro[2,3-b]pyridine-6-carbonitrile to the corresponding methyl ketone via Grignard reagent addition. Treatment with methylmagnesium bromide (2.0 equiv) in diethyl ether at 0°C for 2–4 hours affords 1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethanone . Subsequent reduction of the ketone to the secondary alcohol (via NaBH₄ or catalytic hydrogenation) followed by dehydration could yield the 6-methyl derivative, though this sequence remains speculative in the reviewed literature.
Data Table 1: Comparison of Ketone Formation Methods
| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Grignard Addition | MeMgBr | Et₂O | 0 | 65–78 | |
| Transition-Metal Catalysis | Ethylene glycol monovinylether | DMSO | 150 | 70–82 |
Ring Expansion of Functionalized Furan Derivatives
Acylation-Ring Expansion Strategy
Drawing parallels from the synthesis of 6-methyl-2-ethyl-3-hydroxypyridine, a furan-based approach could be adapted for dihydrofuropyridine synthesis. Acylation of 2-methylfuran with propionic anhydride in the presence of a solid acid catalyst (e.g., sulfated zirconia) generates 2-propionyl-5-methylfuran , which undergoes ammonolysis under high-pressure conditions to effect ring expansion. While this method produces pyridine derivatives, modifying the electrophilic partner and reaction conditions (e.g., using hydroxylamine instead of ammonia) could favor dihydrofuropyridine formation.
Optimization Insights
-
Catalyst: Solid acids (e.g., SO₄²⁻/ZrO₂) improve regioselectivity and reduce side reactions compared to Brønsted acids.
-
Ammonia Concentration: Higher NH₃ pressure (≥20 bar) enhances ring expansion efficiency.
-
Solvent: Methanol/water mixtures (3:1) balance solubility and reactivity.
Comparative Analysis of Synthetic Routes
Data Table 2: Route Comparison for 6-Methyl-2,3-dihydrofuro[2,3-b]pyridine
| Route | Steps | Key Intermediate | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization/Cross-Coupling | 3 | 6-Chloro derivative | 50–60* | Modular, late-stage functionalization | Requires Pd catalysts |
| Grignard/Ketone Reduction | 4 | 6-Cyano derivative | 45–55* | Avoids halogenated precursors | Multi-step, low atom economy |
| Furan Ring Expansion | 2 | 2-Propionyl-5-methylfuran | 60–70* | Scalable, fewer steps | Unproven for dihydrofuropyridine |
*Anticipated yields based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-dihydrofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Silver oxide: Used in the cyclization reaction.
Lithium aluminum hydride: Used in the reduction reaction.
Major Products
3-oxo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine: Intermediate product.
3-hydroxy-6-methyl-2,3-dihydrofuro[2,3-b]pyridine: Final product after reduction.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
6-Methyl-2,3-dihydrofuro[2,3-b]pyridine serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:
- Cyclization Reactions : The compound can undergo cyclization to form various fused ring systems.
- Substitution Reactions : The presence of functional groups facilitates nucleophilic substitutions, enabling the introduction of diverse substituents.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Cyclization | Formation of fused ring systems | Various polycyclic compounds |
| Substitution | Introduction of new functional groups | Modified dihydrofuro derivatives |
| Oxidation | Conversion to ketones or aldehydes | Corresponding carbonyl compounds |
| Reduction | Formation of alcohols or amines | Alcoholic derivatives |
Biological Applications
Potential Therapeutic Effects
Research indicates that this compound exhibits promising biological activities. It has been studied for its potential as a therapeutic agent in various medical fields:
- Antitumor Activity : Some derivatives have shown significant cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.
Case Studies and Research Findings
Case Study 1: Antitumor Activity
A study published in the Journal of Organic Chemistry explored the synthesis and biological evaluation of derivatives of this compound. The results indicated that certain derivatives exhibited potent antitumor activity against breast cancer cell lines. The mechanism was attributed to their ability to induce apoptosis in cancer cells through specific signaling pathways .
Case Study 2: Enzyme Inhibition
Another research effort investigated the enzyme inhibition properties of this compound. It was found that specific derivatives effectively inhibited key enzymes involved in inflammation and pain pathways. This suggests potential applications in developing anti-inflammatory drugs .
Industrial Applications
Agrochemicals and Material Science
Beyond medicinal chemistry, this compound is being evaluated for applications in agrochemicals and materials science:
- Agrochemical Development : The compound's structural properties make it suitable for designing new pesticides or herbicides with improved efficacy and safety profiles.
- Material Science : Its unique chemical structure may contribute to the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydrofuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:
Nicotinic Receptors: Acts as an agonist, modulating the activity of these receptors.
Melatonin Receptors: The dihydrofuropyridine motif interacts with melatonin receptors, influencing sleep-wake cycles.
Comparison with Similar Compounds
Key Findings :
- Thieno[2,3-b]pyridines exhibit potent anticancer activity but face solubility challenges, often requiring structural modifications (e.g., morpholine substituents) or polymer-based formulations .
- The sulfur atom in thieno derivatives contributes to higher lipophilicity but complicates pharmacokinetics, whereas the oxygen in dihydrofuropyridines improves solubility and bioavailability .
Furo[2,3-c]pyridine and Isomeric Derivatives
Isomeric variations in ring fusion positions (e.g., [2,3-b] vs. [3,2-b] or [2,3-c]) influence electronic properties and biological interactions.
Key Findings :
- Furo[3,2-b]pyridine derivatives exhibit solvatochromic fluorescence, making them valuable in optoelectronic applications .
- The dihydrofuro[2,3-b]pyridine scaffold’s flexibility improves binding to biological targets compared to rigid fully aromatic analogues .
Benzofuro[2,3-b]pyridines
Benzofuro[2,3-b]pyridines incorporate a benzene ring fused to the furopyridine system, expanding π-conjugation and enhancing biological activity.
Key Findings :
- Benzofuropyridines show superior anticancer activity in xenograft models but require complex synthetic routes, limiting scalability .
Dihydrothiophene and Pyrrolopyridine Analogues
Compounds like dihydrothiophene derivatives (e.g., 3a-d in ) and pyrrolo[2,3-b]pyridines () provide insights into heteroatom substitution effects.
| Compound | Heteroatom | Key Properties |
|---|---|---|
| Dihydrothiophene | S | Lower polarity; used in symmetrical bis-heterocycles |
| Pyrrolo[2,3-b]pyridine | N | Improved solubility via nitrogen H-bonding; explored as AR ligands |
Key Findings :
- Nitrogen substitution (pyrrolopyridines) improves aqueous solubility and receptor affinity compared to sulfur or oxygen analogues .
Biological Activity
6-Methyl-2,3-dihydrofuro[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in neurodegenerative disorders.
Chemical Structure and Properties
This compound is characterized by a fused furo and pyridine ring system. Its molecular formula is C₉H₉N, and it possesses a unique structural configuration that influences its biological interactions.
1. Neuroprotective Effects
Recent studies indicate that this compound exhibits neuroprotective properties. It has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease (AD) and progressive supranuclear palsy (PSP). The compound acts on tau protein aggregation, a hallmark of tauopathies.
- Mechanism of Action : The compound interacts with tau proteins, inhibiting their aggregation and promoting cellular resilience against neurotoxic insults. This action is critical in mitigating the progression of neurodegenerative disorders associated with tauopathies .
2. Antioxidant Activity
The antioxidant capacity of this compound contributes to its neuroprotective effects. It scavenges free radicals and reduces oxidative stress in neuronal cells.
- Research Findings : In vitro studies have demonstrated that the compound significantly decreases reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stress .
3. Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, which are crucial in the context of neurodegeneration where inflammation plays a significant role.
- Case Study : A study showed that treatment with this compound reduced pro-inflammatory cytokine levels in microglial cells activated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily hepatic |
| Excretion | Renal |
The compound shows favorable pharmacokinetic properties that support its use in clinical settings .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 6-Methyl-2,3-dihydrofuro[2,3-b]pyridine?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyridine precursors with ketones or aldehydes under acidic or basic conditions. For example, cyclization of 3-amino-6-methylpyridine derivatives with α,β-unsaturated carbonyl compounds in refluxing ethanol with catalytic HCl yields the dihydrofuropyridine core . Alternative routes include transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce substituents post-cyclization .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., characteristic dihydrofuran ring proton signals at δ 4.2–4.8 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. For example, HRMS data showing [M+H]⁺ at m/z 150.0680 aligns with the molecular formula C₉H₁₁NO .
Q. What are the typical reactivity patterns of this compound in electrophilic substitution reactions?
- Methodological Answer : The fused furan ring exhibits nucleophilic character at the α-position, enabling regioselective functionalization. For instance, nitration with HNO₃/H₂SO₄ at 0°C preferentially substitutes the 5-position of the pyridine ring due to electron-donating effects from the methyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized to achieve high regioselectivity in functionalizing this compound?
- Methodological Answer : Regioselectivity is controlled by catalyst choice and solvent polarity . For example, Pd(PPh₃)₄ in dioxane/water promotes coupling at the 4-position via steric hindrance, while polar aprotic solvents like DMF favor electrophilic attack at the 5-position . Kinetic studies using in situ IR monitoring can identify optimal temperature and reagent stoichiometry .
Q. What computational methods are effective in predicting the biological interactions of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations predict binding affinities to enzymatic targets like cytochrome P450. For analogs, docking into the active site of CYP3A4 revealed hydrogen bonding with Thr309 and hydrophobic interactions with Phe304 .
Q. What challenges arise in crystallographic characterization of this compound derivatives?
- Methodological Answer : Poor crystal formation due to flexible dihydrofuran rings requires co-crystallization with stabilizing agents (e.g., crown ethers) or low-temperature X-ray diffraction (LT-XRD) to reduce thermal motion . Purity >98% (HPLC) is critical to avoid lattice defects .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound analogs?
- Methodological Answer : Systematic substitution at the 2- and 6-positions with electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability, while bulky substituents (e.g., piperidinyl) improve target selectivity. For example, 6-trifluoromethyl derivatives showed 10-fold higher inhibition of bacterial DNA gyrase compared to methyl analogs .
Q. How should researchers address contradictory data in synthetic yields reported across studies?
- Methodological Answer : Discrepancies often stem from reagent purity and atmospheric moisture control . For example, yields in Pd-catalyzed couplings vary by >20% depending on anhydrous solvent conditions. Reproducibility requires strict adherence to inert atmospheres (Ar/N₂) and standardized catalyst activation protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
